6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
Overview
Description
6-Chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine (CMP) is a synthetic compound with many potential applications in scientific research. It has been studied for its ability to act as a catalyst in various reactions and for its potential to modulate the activity of enzymes, receptors, and other biomolecules. In
Scientific Research Applications
Medicinal Chemistry: Antiviral and Antibacterial Properties
The pyrimidine core is a crucial element in many biologically active molecules. Derivatives of pyrimidinamines have shown a range of activities, including antiviral and antibacterial properties . Research into compounds like 6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine could lead to the development of new medications to treat infectious diseases.
properties
IUPAC Name |
6-chloro-2-methyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-14-10(12)6-11(15-8)13-7-9-2-4-16-5-3-9/h6,9H,2-5,7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYFWBOCXSGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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